4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-(1H-tetrazol-1-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The tetrazole moiety can participate in [3+2] cycloaddition reactions with alkynes or alkenes to form triazoles
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Cycloaddition Reactions: Alkynes or alkenes in the presence of a catalyst, such as copper(I) iodide
Major Products Formed
Substitution Reactions: Formation of sulfonamide derivatives.
Oxidation and Reduction: Formation of oxidized or reduced tetrazole derivatives.
Cycloaddition Reactions: Formation of triazole derivatives
Scientific Research Applications
4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biochemistry: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of novel materials, such as metal-organic frameworks, for applications in gas storage and separation .
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors. This binding can inhibit the activity of the target enzyme or modulate receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
Cefazolin: A first-generation cephalosporin antibiotic containing a tetrazole moiety
Uniqueness
4-chloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is unique due to its specific structural features, such as the presence of both a chloro group and a tetrazole ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C13H10ClN5O2S |
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Molecular Weight |
335.77 g/mol |
IUPAC Name |
4-chloro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H10ClN5O2S/c14-10-5-7-11(8-6-10)22(20,21)16-12-3-1-2-4-13(12)19-9-15-17-18-19/h1-9,16H |
InChI Key |
VCSCETBPUOUHIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N3C=NN=N3 |
Origin of Product |
United States |
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